methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration under controlled conditions, followed by purification through recrystallization or chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The pyrazole ring can participate in various substitution reactions, particularly at the nitro group position.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Pyrazoles: Formed from substitution reactions.
Carboxylic Acids: Formed from ester hydrolysis.
Scientific Research Applications
Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness: Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to its specific combination of a cyclopropyl group, a nitro group, and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O4 |
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Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(13)5-11-7(6-2-3-6)4-8(10-11)12(14)15/h4,6H,2-3,5H2,1H3 |
InChI Key |
WLPZTNFLDUNQIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
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